(Difluoroiodomethyl)benzene
Description
(Difluoroiodomethyl)benzene is a fluorinated aromatic compound characterized by a difluoroiodomethyl (–CF₂I) substituent attached to a benzene ring. This compound is notable for its unique reactivity in cyclization reactions, particularly in forming fluorinated carbocycles. Its synthesis involves intramolecular iodoarylation of 1,1-difluoro-1-alkenes bearing biaryl groups, which proceeds via regioselective carbon–carbon bond formation . The iodine atom and fluorine substituents confer distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H5F2I |
|---|---|
Molecular Weight |
254.02 g/mol |
IUPAC Name |
[difluoro(iodo)methyl]benzene |
InChI |
InChI=1S/C7H5F2I/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
CWIZVESELDZBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Difluoroiodomethyl)benzene can be achieved through a catalytic stereoselective method . One common approach involves the reaction of benzene with difluoroiodomethane under specific conditions to introduce the difluoroiodomethyl group onto the benzene ring. This reaction typically requires the presence of a catalyst and is performed under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Difluoroiodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives .
Scientific Research Applications
(Difluoroiodomethyl)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its nucleophilic properties.
Organic Synthesis:
Materials Science: It is used in the development of new materials with specific properties, such as fluorophores for imaging and sensing applications.
Mechanism of Action
The mechanism of action of (Difluoroiodomethyl)benzene involves its ability to act as a nucleophile in various chemical reactions. The difluoroiodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. This property makes it useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Regioselectivity : (Difluoroiodomethyl)benzene exhibits β-selectivity in cyclization, forming six-membered rings, while analogs lacking iodine (e.g., 2-(3,3-difluoroallyl)biaryls) favor α-selectivity, yielding seven-membered rings .
- Functional Groups : The presence of iodine enhances electrophilicity, enabling cyclization, whereas sulfonyl or methyl groups in analogs alter solubility and stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Limited melting/boiling point data are available for these niche compounds, emphasizing the need for further characterization.
- Solubility trends correlate with substituents: Sulfonyl groups enhance polarity, while methyl groups improve organic solvent compatibility .
Cyclization Reactions
This compound is pivotal in constructing dibenzo-fused six-membered carbocycles, which are challenging to synthesize using non-fluorinated precursors. In contrast, [(Difluoroiodomethyl)sulfonyl]benzene may serve as a sulfonylating agent but lacks documented cyclization utility .
Pharmaceutical Relevance
- Benzene Derivatives : Fluorinated benzenes are widely used in drug design for their metabolic stability and lipophilicity. For example, 4-(Difluoromethyl)-2-fluoro-1-methylbenzene is explored in oncology research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
